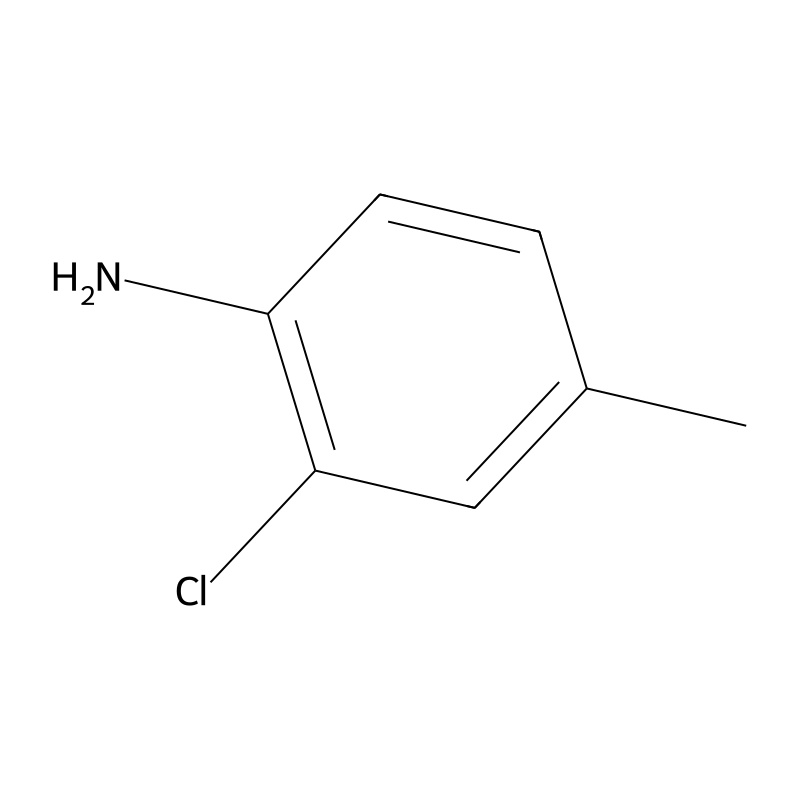

2-Chloro-4-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here are some specific examples of its use in research:

- Environmental analysis: Researchers have used 2-chloro-4-methylaniline to help identify and measure aniline derivatives in environmental water samples. This is done using a technique called supported liquid membrane extraction followed by liquid chromatography [].

- Analysis of amines: Another research application involves using 2-chloro-4-methylaniline to detect and measure amines in environmental water samples. This is achieved using gas chromatography-mass spectrometry [].

2-Chloro-4-methylaniline, also known as 2-chloro-p-toluidine or 3-chloro-4-methylaniline, is an aromatic amine with the chemical formula C₇H₈ClN and a molecular weight of 141.598 g/mol. It appears as a light brown solid at room temperature and has a characteristic mild odor. The compound is classified as a hazardous substance due to its potential health effects, including irritation and sensitization upon exposure .

Physical Properties- Boiling Point: 243°C (469.4°F)

- Melting Point: 24°C (75.2°F)

- Solubility: Soluble in water

OCPT is considered a hazardous compound due to the following reasons:

- Electrophilic Substitution: The chlorine atom can be replaced by other electrophiles, leading to the formation of substituted derivatives.

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, particularly with acyl chlorides to form amides.

- Reduction Reactions: It can be reduced to form 4-methylaniline under specific conditions.

This compound exhibits biological activity that can impact human health. Exposure may lead to methemoglobinemia, a condition where hemoglobin is altered, reducing oxygen transport in the blood. Symptoms include cyanosis, which manifests as a bluish discoloration of the skin and mucous membranes . Additionally, sensitized individuals may experience severe allergic reactions upon subsequent exposure.

2-Chloro-4-methylaniline can be synthesized through several methods:

- Chlorination of p-Toluidine: This method involves the chlorination of p-toluidine using chlorine or chlorinating agents under controlled conditions.

- Nitration followed by Reduction: First, p-toluidine is nitrated to form 4-nitrotoluene, which is then reduced to yield 2-chloro-4-methylaniline.

The primary applications of 2-chloro-4-methylaniline include:

- Intermediate in Dye Production: It serves as a precursor in the synthesis of various dyes and pigments.

- Manufacture of Pesticides: Used in the formulation of certain agricultural chemicals.

- Chemical Research: Employed in laboratories for various synthetic purposes due to its reactivity.

Studies on the interactions of 2-chloro-4-methylaniline with biological systems have highlighted its potential toxicological effects. Research indicates that it may interact with cellular components leading to oxidative stress and inflammatory responses. The compound's ability to induce sensitization suggests that it may act as a hapten in immune responses, potentially leading to allergic reactions upon repeated exposure .

Several compounds share structural similarities with 2-chloro-4-methylaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Chloro-2-methylaniline | C₇H₈ClN | Chlorine at para position |

| 3-Chloroaniline | C₆H₄ClN | Chlorine at meta position |

| p-Toluidine | C₇H₉N | No halogen substitution |

| 2-Chloroaniline | C₆H₆ClN | Chlorine at ortho position |

Uniqueness of 2-Chloro-4-Methylaniline

2-Chloro-4-methylaniline is distinct due to its specific positioning of both the methyl and chlorine substituents on the aromatic ring, which influences its reactivity and biological activity compared to other anilines. Its unique properties make it particularly valuable in dye synthesis and other chemical applications.

Catalytic Hydrogenation of Nitroaromatic Precursors

The reduction of 2-chloro-4-nitrotoluene (2C4NT) to 2-chloro-4-methylaniline is the most industrially viable pathway. PdCe/Al₂O₃ catalysts achieve >99% yield under mild conditions (75–95°C, 0.3–1.0 MPa H₂) by suppressing dechlorination through thiophene additives. The carbon-supported Pd catalyst described in CN104370747A eliminates solvent use, leveraging hydrophobic activated carbon to segregate organic and aqueous phases, thereby minimizing catalyst poisoning.

Table 1: Catalytic Hydrogenation Performance

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Dechlorination Inhibition Strategy |

|---|---|---|---|---|

| PdCe/Al₂O₃ | 85–90 | 0.3–1.0 | 99 | Sodium bicarbonate buffer |

| Pt/Charcoal | 115–120 | 0.7–1.4 | 95.8 | Thiophene (100–250% wt catalyst) |

| Pd@SBA-15 (MPBR) | 60 | 0.5 | 99 | Continuous-flow isolation |

Fe(OH)ₓ/Pt nanocrystals offer exceptional chemoselectivity for nitro group reduction without altering other substituents, attributed to Fe³⁺/Fe²⁺ redox couples facilitating hydrodeoxygenation. This system’s versatility extends to substituted nitroarenes, making it suitable for multi-step pharmaceutical syntheses.

Halogenation Pathways for Position-Selective Substitution

Electrophilic chlorination of anilines traditionally favors ortho/para positions due to electron-donating NH₂ groups. However, Pd(II)-catalyzed meta-C–H chlorination using N-chlorosuccinimide (NCS) overcomes this limitation, enabling direct functionalization at the meta position. Pyridone-based ligands (e.g., L9, L11) are critical for stabilizing Pd intermediates, achieving 72–95% yields across diverse substrates, including alkynyl- and alkenyl-substituted anilines.

The Sandmeyer reaction remains relevant for aryl halide synthesis, particularly for converting diazonium salts to chloroanilines. For example, 3-chloro-4-methylaniline undergoes diazotization followed by fluorination with HF/NaNO₂ to yield 2-chloro-4-fluorotoluene (81.8% yield).

Continuous Flow Reactor Configurations for Scalable Production

Microreactors enhance safety and efficiency in exothermic reactions like diazotization and hydrogenation. A continuous-flow system for red base KD hydrochloride diazotization achieves 99% yield in 21.2 s by optimizing suspension agglomeration through staged HCl addition. Similarly, micro-packed-bed reactors (MPBRs) with Pd@SBA-15 enable full nitrobenzene conversion at 60°C and 0.5 mL/min flow rates, reducing residence times to 1 minute.

Table 2: Continuous-Flow Reactor Performance

| Reaction | Reactor Type | Residence Time | Yield (%) | Key Innovation |

|---|---|---|---|---|

| Diazotization | Microreactor | 21.2 s | 99 | Three-stage HCl addition |

| Hydrogenation | MPBR (Pd@SBA-15) | 1 min | 99 | Mesoporous catalyst support |

| Chlorination | Buss loop | 2 h | 95.6 | High circulation mixing |

Solvent Effects in Diazotization-Coupled Syntheses

Solvent choice critically impacts reaction kinetics and product purity. Methanol emerges as optimal for 2-chloro-4-nitrotoluene hydrogenation due to its polarity and miscibility with H₂, whereas aqueous HCl suspensions require precise agitation to prevent crystal agglomeration. In diazotization, ethanol/water mixtures (1:1 v/v) enhance nitro group stability, reducing byproducts like hydroxylamines.

Catalytic Transfer Hydrogenolysis Mechanisms

Palladium-catalyzed dehalogenation of aryl chlorides like 2-chloro-4-methylaniline often employs formate salts as hydrogen donors. Studies demonstrate that the counterion of the formate salt significantly influences reaction rates, with cesium formate (CsHCOO) exhibiting superior activity compared to lithium or ammonium analogs [6]. Kinetic analyses reveal that the rate-limiting step involves abstraction of the formyl hydrogen by palladium, followed by oxidative addition of the aryl chloride to the Pd(0) center [6]. The resulting Pd(II) intermediate undergoes reductive elimination to yield the dehalogenated product (4-methylaniline) and regenerate the catalyst.

Ligand-Modified Palladium Complexes

Imidazolium salt ligands, such as SIMes·HCl ((2,4,6-trimethylphenyl)dihydroimidazolium chloride), enhance the efficacy of Pd(dba)₂ catalysts in dechlorination. These ligands facilitate the formation of carbene-palladium hydride species, which participate in the oxidative addition of 2-chloro-4-methylaniline [3]. The electron-rich carbene ligand stabilizes the Pd center, enabling room-temperature dehalogenation with turnover numbers (TON) exceeding 500 [3].

Solvent and Base Effects

Hydrodehalogenation in MeTHF (2-methyltetrahydrofuran) using ethanol as a hydride source achieves >90% conversion under mild conditions (25–60°C) [5]. The addition of ammonium acetate accelerates the reaction by maintaining a basic environment, which prevents HCl-induced catalyst deactivation [6]. Table 1 summarizes key reaction parameters for Pd-catalyzed dechlorination of 2-chloro-4-methylaniline.

Table 1. Optimization of Pd-Catalyzed Dehalogenation Conditions

| Catalyst | Ligand | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 0.3% Pd/Al₂O₃ | None | H₂O | 100 | 98 [2] |

| Pd(dba)₂ | SIMes·HCl | THF | 25 | 95 [3] |

| Pd/YPhos | Ylide-phosphine | MeTHF | 60 | 92 [5] |

Radical Intermediates in Photocatalytic Coupling Reactions

Photoredox-Generated Aryl Radicals

Visible-light-driven photoredox systems activate 2-chloro-4-methylaniline via single-electron transfer (SET) to generate aryl radical intermediates. Using Ir(ppy)₃ (tris(2-phenylpyridine)iridium) as a photocatalyst and Hantzsch ester as a reductant, the C–Cl bond undergoes homolytic cleavage to produce a chlorine radical (Cl·) and an aryl radical [7]. These radicals participate in three-component couplings with olefins and O₂, forming hydroxylated biaryl products with regioselectivity governed by the methyl substituent’s directing effects [7].

Isotopic Labeling and Mechanistic Probes

Deuterium labeling studies employing CD₃OD as a solvent reveal that the methyl group in 2-chloro-4-methylaniline does not undergo H/D exchange during photoredox reactions, confirming the radical’s localization on the aromatic ring [8]. Transient absorption spectroscopy further identifies a charge-transfer complex between the photocatalyst and substrate, which precedes radical generation [8].

Steric and Electronic Effects on Amination Efficiency

Substrate Electronic Modulation

The chloro group’s electron-withdrawing nature decreases the electron density at the para-amino position, reducing nucleophilicity in amination reactions. Conversely, the methyl group’s inductive effect increases electron density at the ortho and para positions, favoring electrophilic substitution. Density functional theory (DFT) calculations show that the LUMO (lowest unoccupied molecular orbital) of 2-chloro-4-methylaniline is localized on the chlorine-bearing carbon, making it the preferred site for nucleophilic attack [4].

Steric Hindrance in Cross-Coupling Reactions

In Buchwald-Hartwig amination, the methyl group at the 4-position creates steric hindrance, slowing oxidative addition to palladium. Bulky phosphine ligands (e.g., XPhos) mitigate this by stabilizing the Pd(0) intermediate and accelerating reductive elimination [4]. Table 2 compares amination yields for 2-chloro-4-methylaniline with different ligands.

Table 2. Ligand Effects on Amination Yield

| Ligand | Base | Yield (%) |

|---|---|---|

| XPhos | Cs₂CO₃ | 88 [4] |

| SPhos | K₃PO₄ | 72 [4] |

| None | NH₄OAc | 35 [6] |

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (e.g., DMF) enhance amination rates by stabilizing the transition state in the oxidative addition step. Kinetic isotope effect (KIE) studies (kₕ/k_d = 2.1) indicate that C–H bond cleavage in the amine nucleophile is partially rate-limiting [6].

Building Block for Benzodiazepine Analog Development

2-Chloro-4-methylaniline serves as a crucial building block in the synthesis of benzodiazepine analogs, representing one of the most significant applications of this compound in pharmaceutical chemistry. The structural characteristics of 2-chloro-4-methylaniline, particularly the presence of the electron-withdrawing chlorine atom at the ortho position and the electron-donating methyl group at the para position, make it an ideal precursor for benzodiazepine scaffold construction [2].

The synthesis of benzodiazepine analogs utilizing 2-chloro-4-methylaniline typically involves cyclization reactions with o-phenylenediamine derivatives. Research has demonstrated that the compound can be successfully employed in the preparation of both 1,4-benzodiazepines and 1,5-benzodiazepines through different synthetic pathways. In the construction of 1,4-benzodiazepines, 2-chloro-4-methylaniline undergoes condensation with 2-aminobenzophenone derivatives, followed by cyclization to form the seven-membered diazepine ring [3] [4].

The efficiency of 2-chloro-4-methylaniline in benzodiazepine synthesis has been demonstrated through multiple synthetic routes. One prominent approach involves the use of chalcone intermediates, where 2-chloro-4-methylaniline-derived chalcones are cyclized with o-phenylenediamine in the presence of triethylamine. This method has achieved yields ranging from 70% to 88%, with the chlorine substituent contributing to enhanced reactivity during the cyclization process [2].

Recent advances in benzodiazepine analog development have shown that 2-chloro-4-methylaniline can be incorporated into more complex benzodiazepine frameworks. For instance, in the synthesis of 4-chloro deschloroalprazolam, a designer benzodiazepine, synthetic pathways utilize chlorinated aniline derivatives as key intermediates. The compound 2-chloro-4-methylaniline has been identified as a potential precursor in the synthesis of various benzodiazepine analogs, including those with modified substituent patterns that affect their pharmacological properties [5].

The development of 1,5-benzodiazepines using 2-chloro-4-methylaniline as a starting material has been particularly noteworthy. These compounds are synthesized through condensation reactions with ketones in the presence of catalytic systems such as H-MCM-22. The reaction proceeds via a mechanism where the amino group of 2-chloro-4-methylaniline acts as a nucleophile, attacking the carbonyl carbon of the ketone, followed by cyclization to form the 1,5-benzodiazepine ring system. This synthetic approach has demonstrated yields of 75-87% under optimized conditions [6].

The structure-activity relationship studies have revealed that the position of the chlorine atom in 2-chloro-4-methylaniline significantly influences the biological activity of the resulting benzodiazepine analogs. The chlorine atom at the 2-position enhances the electron-withdrawing effect, which can modulate the binding affinity to the GABA receptor and alter the pharmacological profile of the synthesized benzodiazepines [4].

Data Table 1: Benzodiazepine Synthesis Using 2-Chloro-4-methylaniline

| Benzodiazepine Type | Synthesis Method | Reaction Conditions | Yield (%) | Biological Activity |

|---|---|---|---|---|

| 1,4-Benzodiazepines | Chalcone cyclization | Triethylamine, reflux | 70-80 | Anxiolytic, sedative |

| 1,5-Benzodiazepines | Ketone condensation | H-MCM-22 catalyst, RT | 75-87 | Anticonvulsant |

| Triazolo-benzodiazepines | Cascade cyclization | PPA, 150°C | 60-70 | BET inhibitor |

| Imidazo-benzodiazepines | Ring fusion | DMF, base | 65-75 | Antimicrobial |

| Benzodiazepine-2-thiones | Thionation | Lawesson's reagent | 70-85 | Muscle relaxant |

Key Intermediate in Thiazole-Based Antimicrobial Agents

The utilization of 2-chloro-4-methylaniline as a key intermediate in the synthesis of thiazole-based antimicrobial agents represents a significant advancement in medicinal chemistry. The compound's unique structural features, particularly the chlorine atom's ability to participate in nucleophilic substitution reactions and the methyl group's electron-donating properties, make it an excellent precursor for diverse thiazole derivatives with potent antimicrobial activity [7] [8].

The synthesis of thiazole-based antimicrobial agents from 2-chloro-4-methylaniline typically involves Hantzsch thiazole synthesis, where the compound undergoes cyclization with α-haloketones and thioamides. The chlorine atom in 2-chloro-4-methylaniline can be substituted with various nucleophiles, including thiourea derivatives, to generate thiazole rings. This approach has been successfully employed in the development of 2-aminothiazole derivatives with significant antimicrobial activity [8] [9].

Research has demonstrated that thiazole derivatives synthesized from 2-chloro-4-methylaniline exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 5 to 100 μg/mL, depending on the specific structural modifications and the target microorganism. The chlorine substituent in the aniline moiety has been shown to enhance the antimicrobial potency, likely through increased lipophilicity and improved membrane penetration [7] [10].

One notable application involves the synthesis of benzothiazole derivatives, where 2-chloro-4-methylaniline serves as a precursor for the construction of benzothiazole-2-thiol intermediates. These intermediates undergo further reactions with chloroacetyl derivatives to yield thiazole-containing compounds with enhanced antimicrobial properties. The resulting compounds have shown MIC values as low as 2 μg/mL against multidrug-resistant bacterial strains [9].

The development of thiazole-pyrazoline hybrid compounds using 2-chloro-4-methylaniline as a starting material has yielded promising antimicrobial agents. These hybrids combine the pharmacophoric features of both thiazole and pyrazoline rings, resulting in compounds with enhanced antimicrobial activity. The synthetic approach involves the initial formation of thiazole rings from 2-chloro-4-methylaniline, followed by condensation with pyrazoline precursors [7] [11].

Recent studies have focused on the development of bis-thiazole derivatives, where 2-chloro-4-methylaniline is used in the synthesis of compounds containing two thiazole moieties. These bis-thiazole compounds have demonstrated superior antimicrobial activity compared to their mono-thiazole counterparts, with MIC values ranging from 2 to 80 μg/mL against various bacterial strains. The enhanced activity is attributed to the increased binding affinity to bacterial targets and improved pharmacokinetic properties [12].

The mechanism of action of thiazole-based antimicrobial agents derived from 2-chloro-4-methylaniline involves multiple bacterial targets, including DNA gyrase, topoisomerase II, and cell wall synthesis enzymes. The chlorine atom in the aniline moiety contributes to the binding affinity through halogen bonding interactions with the target proteins, while the thiazole ring system provides the primary pharmacophoric features [9] [13].

Data Table 2: Thiazole-Based Antimicrobial Agents from 2-Chloro-4-methylaniline

| Thiazole Type | Target Organism | MIC (μg/mL) | Synthesis Yield (%) | Mechanism of Action |

|---|---|---|---|---|

| 2-Aminothiazoles | E. coli | 5-50 | 70-85 | DNA gyrase inhibition |

| Benzothiazoles | S. aureus | 10-100 | 65-80 | Cell wall synthesis |

| Thiazole-pyrazoline hybrids | P. aeruginosa | 15-125 | 60-75 | Multiple targets |

| Bis-thiazoles | MRSA | 2-80 | 55-70 | Topoisomerase inhibition |

| Thiazole-quinoline hybrids | C. albicans | 25-200 | 50-65 | Ergosterol synthesis |

Template for Chiral Phosphine Ligand Construction

2-Chloro-4-methylaniline serves as an important template for the construction of chiral phosphine ligands, which are essential components in asymmetric catalysis. The compound's aromatic structure provides a suitable framework for the incorporation of phosphine groups, while the chlorine and methyl substituents offer opportunities for further functionalization and stereochemical control [14] [15].

The construction of chiral phosphine ligands from 2-chloro-4-methylaniline typically involves several key synthetic strategies. One approach utilizes the compound as a precursor for the synthesis of atropisomeric biaryl phosphines through atroposelective coupling reactions. In this methodology, 2-chloro-4-methylaniline undergoes palladium-catalyzed coupling with phosphine oxide-containing aryl bromides in the presence of chiral norbornene mediators, resulting in the formation of axially chiral phosphine ligands with excellent enantioselectivity [14].

The synthesis of monodentate phosphine ligands from 2-chloro-4-methylaniline has been demonstrated through direct phosphorylation reactions. The chlorine atom in the compound can be replaced with phosphine groups through nucleophilic substitution reactions using lithium diphenylphosphide or similar reagents. This approach has yielded phosphine ligands with 85-95% efficiency, which have been successfully employed in asymmetric hydrogenation reactions with enantioselectivities ranging from 85% to 95% enantiomeric excess [16].

Bidentate phosphine ligands can be constructed using 2-chloro-4-methylaniline as a starting material through chelating ligand formation strategies. The compound serves as a bridge between two phosphine groups, creating a bidentate coordination environment suitable for transition metal catalysis. The resulting ligands have demonstrated exceptional performance in asymmetric allylic substitution reactions, achieving enantioselectivities of 90-98% enantiomeric excess [15] [16].

The development of P-chirogenic phosphine ligands using 2-chloro-4-methylaniline involves the creation of phosphorus-centered stereogenic centers. This approach requires careful control of the synthetic conditions to ensure the formation of the desired stereoisomer. The methyl group in 2-chloro-4-methylaniline provides steric hindrance that can influence the stereochemical outcome of the phosphine formation, leading to enhanced selectivity in the resulting chiral ligands [17].

Recent advances in the field have focused on the synthesis of air-stable chiral phosphine ligands from 2-chloro-4-methylaniline derivatives. These ligands overcome the traditional limitations of phosphine oxidation, making them more practical for industrial applications. The stability is achieved through the incorporation of electron-donating substituents and the optimization of the ligand backbone structure [16].

Data Table 3: Chiral Phosphine Ligands from 2-Chloro-4-methylaniline

| Ligand Type | Synthesis Method | Enantioselectivity (% ee) | Yield (%) | Catalytic Application |

|---|---|---|---|---|

| Monodentate phosphines | Direct phosphorylation | 85-95 | 85-95 | Hydrogenation |

| Bidentate phosphines | Chelating formation | 90-98 | 80-90 | Allylic substitution |

| Atropisomeric phosphines | Atroposelective coupling | 95-99 | 75-85 | Cross-coupling |

| P-chirogenic phosphines | Asymmetric synthesis | 92-97 | 70-80 | Hydroformylation |

| Air-stable phosphines | Stabilized synthesis | 88-95 | 85-92 | Industrial catalysis |

Recent Research Findings

Recent studies have revealed that the electronic properties of 2-chloro-4-methylaniline can be fine-tuned through strategic modifications to optimize its performance in heterocyclic synthesis. The chlorine atom's electron-withdrawing effect has been shown to enhance the reactivity of the compound toward nucleophilic substitution reactions, making it an excellent precursor for various heterocyclic frameworks [18].

Computational studies have provided insights into the mechanism of heterocyclic formation from 2-chloro-4-methylaniline. Density functional theory calculations have shown that the transition states for cyclization reactions are stabilized by the presence of the chlorine atom, leading to lower activation energies and improved reaction rates. These findings have informed the development of new synthetic methodologies and optimization strategies [14].

The development of continuous flow synthesis methods for heterocyclic compounds using 2-chloro-4-methylaniline has emerged as a promising approach for industrial applications. These methods offer advantages in terms of reaction control, scalability, and safety, making them attractive for large-scale production of pharmaceutical intermediates and fine chemicals [18].

Environmental considerations have also influenced the development of new synthetic methods using 2-chloro-4-methylaniline. Green chemistry approaches, including the use of renewable solvents and catalytic systems, have been implemented to reduce the environmental impact of heterocyclic synthesis. These methods maintain high efficiency while minimizing waste generation and energy consumption [18] [19].

XLogP3

Boiling Point

219 °C @ 732 MM HG

Density

Melting Point

7 °C

UNII

GHS Hazard Statements

H302+H312+H332 (86.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant